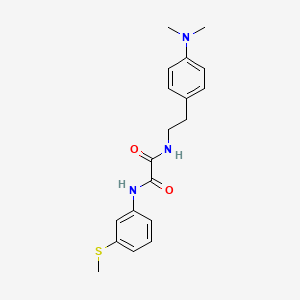

N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide

CAS No.: 953951-33-2

Cat. No.: VC4362642

Molecular Formula: C19H23N3O2S

Molecular Weight: 357.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953951-33-2 |

|---|---|

| Molecular Formula | C19H23N3O2S |

| Molecular Weight | 357.47 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide |

| Standard InChI | InChI=1S/C19H23N3O2S/c1-22(2)16-9-7-14(8-10-16)11-12-20-18(23)19(24)21-15-5-4-6-17(13-15)25-3/h4-10,13H,11-12H2,1-3H3,(H,20,23)(H,21,24) |

| Standard InChI Key | MIEAIOCOKICOMW-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)SC |

Introduction

N1-(4-(Dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. The compound belongs to the class of oxalamides, which are known for their diverse chemical reactivity and biological properties. Structurally, it features a dimethylamino group, a phenethyl moiety, and a methylthio-substituted phenyl group linked via an oxalamide backbone.

Structural Characteristics

The molecular structure of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide integrates:

-

Dimethylamino Group: Enhances solubility and may contribute to interactions with biological targets.

-

Phenethyl Chain: Provides flexibility and hydrophobic interactions.

-

Methylthio Phenyl Group: Adds electron-donating properties, potentially influencing reactivity.

-

Oxalamide Core: Acts as a central scaffold connecting the two aromatic systems.

The compound is expected to exhibit hydrogen bonding, π–π stacking, and hydrophobic interactions, making it suitable for various applications.

Synthesis

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves:

-

Reacting oxalyl chloride with 4-(dimethylamino)phenethylamine to form an intermediate monoamide.

-

Coupling the intermediate with 3-(methylthio)aniline under controlled conditions to yield the final product.

The reaction is carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran (THF). Catalysts like triethylamine may be employed to neutralize byproducts.

Analytical Characterization

The compound's structure can be confirmed using various spectroscopic and analytical techniques:

-

NMR Spectroscopy: Proton (H) and carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

-

X-ray Crystallography: Determines the three-dimensional arrangement of atoms in the crystal lattice.

Medicinal Chemistry

The structural features of N1-(4-(dimethylamino)phenethyl)-N2-(3-(methylthio)phenyl)oxalamide suggest potential pharmacological activities:

-

Antimicrobial Properties: The presence of aromatic amines and thioethers may disrupt microbial cell walls.

-

Anticancer Activity: Oxalamides have been studied for their ability to inhibit cancer cell proliferation by interfering with DNA synthesis or protein function.

Material Science

The compound's ability to form stable hydrogen bonds and π–π interactions could make it useful in:

-

Crystal Engineering: As a building block for supramolecular assemblies.

-

Polymer Chemistry: As a cross-linking agent in polymer networks.

Comparative Data Table

| Property | Details |

|---|---|

| Molecular Formula | C18H23N3O2S |

| Molecular Weight | ~341.46 g/mol |

| Functional Groups | Dimethylamino, methylthio, amide |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol). |

| Potential Biological Activity | Antimicrobial, anticancer |

| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizers |

Research Findings

Studies on related oxalamides indicate promising biological activities:

-

Hydrogen Bonding Networks: Oxalamides often show strong intermolecular hydrogen bonding, which can stabilize biological interactions.

-

Pharmacokinetics: The dimethylamino group may enhance membrane permeability, improving bioavailability.

-

Docking Studies: Computational models suggest favorable binding affinities with enzymes involved in microbial resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume